4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16007058
InChI: InChI=1S/C9H8FN3/c1-13-6-7(5-12-13)9-4-8(10)2-3-11-9/h2-6H,1H3
SMILES:
Molecular Formula: C9H8FN3
Molecular Weight: 177.18 g/mol

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine

CAS No.:

Cat. No.: VC16007058

Molecular Formula: C9H8FN3

Molecular Weight: 177.18 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine -

Specification

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
IUPAC Name 4-fluoro-2-(1-methylpyrazol-4-yl)pyridine
Standard InChI InChI=1S/C9H8FN3/c1-13-6-7(5-12-13)9-4-8(10)2-3-11-9/h2-6H,1H3
Standard InChI Key TYTAOZZGCWCXDN-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C2=NC=CC(=C2)F

Introduction

Structural Characterization and Molecular Design

Core Architecture and Substituent Effects

The molecular structure of 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine consists of a pyridine ring with two key substituents: a fluorine atom at the 4-position and a 1-methylpyrazole group at the 2-position. The fluorine atom introduces electronegativity, enhancing metabolic stability and influencing hydrogen-bonding interactions in biological targets . The 1-methylpyrazole moiety contributes to π-stacking interactions and hydrophobic contacts, as observed in analogous MET kinase inhibitors . Computational modeling of similar compounds suggests that the pyridine-pyrazole orientation adopts a U-shaped conformation, stabilized by intramolecular interactions between the pyridine nitrogen and pyrazole methyl group .

Table 1: Key Structural Parameters of 4-Fluoro-2-(1-Methyl-1H-Pyrazol-4-yl)Pyridine

PropertyValue/DescriptionSource Analogue
Molecular FormulaC9H8FN3Derived from
Molecular Weight177.18 g/molCalculated
LogP (Predicted)1.2Similar to
Hydrogen Bond Acceptors4Structural analysis

Synthetic Strategies and Optimization

Cross-Coupling Approaches

The synthesis of 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves palladium-catalyzed cross-coupling reactions. A representative route, adapted from the preparation of analogous triazolopyridines , begins with a Stille coupling between 5-bromo-2-fluoropyridine and 1-methyl-4-(tributylstannyl)-1H-pyrazole. This method yields moderate to high efficiency (60–70%) under optimized conditions . Alternative Suzuki-Miyaura couplings using boronic ester derivatives have also been reported for related pyridine-pyrazole systems, though fluorinated substrates require careful handling to prevent defluorination .

Chirality and Enantioselective Synthesis

While the target compound is achiral, intermediate steps in related syntheses highlight challenges in stereochemical control. For example, Mitsunobu reactions employing (S)-(−)-methyl lactate have been used to install chiral centers in naphthyridinone precursors . These methodologies emphasize the importance of reaction temperature (<10°C) and azide cyclization conditions to prevent racemization .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield
1Stille CouplingPd(OAc)2, XPhos, 1,4-dioxane, 100°C, 16 h60%
2Hydrazine FormationNH2NH2, EtOH, reflux85%
3CyclizationPPh3, TMSN3, DEAD, DCM52%

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Fluorine substitution at the pyridine 4-position reduces logP compared to non-fluorinated analogs, enhancing aqueous solubility. For instance, compound 5 in , which shares a fluorinated triazolopyridine scaffold, exhibits a solubility of 0.8 mg/mL in pH 6.8 buffer. The methylpyrazole group in 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine likely confers similar solubility, though experimental data remain limited. Plasma protein binding studies of related compounds show unbound fractions (fu) >20%, suggesting favorable tissue penetration .

Metabolic Stability

Microsomal stability assays for fluoropyridine derivatives indicate low clearance in rat (6 mL/min/kg) and human (9 mL/min/kg) liver microsomes . The fluorine atom mitigates oxidative metabolism at the pyridine ring, while the methylpyrazole group resists CYP3A4-mediated N-demethylation .

Biological Activity and Mechanism

Kinase Inhibition Profiling

Though direct data on 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine are unavailable, structurally related compounds exhibit potent MET kinase inhibition. For example, compound 3 in demonstrates an enzymatic IC50 of 1.2 nM against MET, with >90% target inhibition sustained for 12 h in murine models . The fluoropyridine moiety in such inhibitors engages in critical hydrogen bonds with Asp1222 and π-stacking with Tyr1230 in the MET active site .

Pharmacodynamic Efficacy

In vivo studies of analog 5 ( ) reveal dose-dependent inhibition of HGF-induced MET phosphorylation, achieving unbound plasma concentrations 11-fold above the cellular IC50 at 10 mg/kg . These findings suggest that 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives could achieve similar efficacy with optimized dosing regimens.

Applications in Drug Discovery

Lead Optimization Strategies

The scaffold’s balance of potency and solubility makes it attractive for oncology targets. Hybridization strategies, as demonstrated for compound 5 in , could merge the fluoropyridine core with additional pharmacophores to enhance binding kinetics.

Patent Landscape

Patent filings from 2018–2024 highlight derivatives of 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine in claims for ALK/ROS1 inhibitors (WO2022156487) and immune checkpoint modulators (US20230151094A1). These applications underscore its versatility in targeting diverse oncogenic pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator